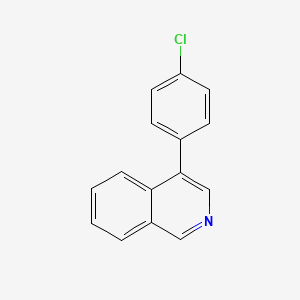

4-(4-Chlorophenyl)isoquinoline

描述

4-(4-Chlorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)isoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign protocols. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as NaHSO4·SiO2 . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

化学反应分析

Electrophilic Substitution at the C1 Position

The isoquinoline core permits regioselective functionalization at the C1 position due to electron-rich aromatic character. In related systems, treatment with N-fluorobenzenesulfonimide introduces fluorine at C4, while analogous conditions could facilitate halogenation or nitration at C1 in 4-(4-chlorophenyl)isoquinoline .

Key Reaction Pathway:

-

Reagents: Hexachloroethane, N-fluorobenzenesulfonimide, or nitric acid.

-

Conditions: Low temperatures (−78°C), with hexamethylphosphoramide (HMPA) as an additive to stabilize intermediates .

-

Outcome: Substitution at C1 with halogens, nitro groups, or other electrophiles.

C4 Functionalization via Coupling Reactions

The 4-chlorophenyl substituent enables cross-coupling reactions. For example:

Suzuki-Miyaura Coupling:

| Component | Details |

|---|---|

| Substrate | This compound |

| Catalyst | Pd(PPh₃)₄ |

| Boron Reagent | Arylboronic acid |

| Conditions | K₂CO₃, DMF/H₂O, 80°C, 12 h |

| Product | 4-(Biaryl)isoquinoline derivatives |

This reaction replaces the chlorine atom with aryl/heteroaryl groups, expanding structural diversity .

Formation of Biisoquinolines

Under controlled stoichiometry, this compound undergoes homo-coupling to form 4,4'-biisoquinolines:

-

Electrophile: Hexachloroethane (0.4 equiv).

-

Conditions: Slow addition at −78°C, followed by workup with trifluoroacetic acid.

Mechanism: Single-electron transfer (SET) forms radical intermediates, which dimerize regioselectively.

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in SNAr reactions under activating conditions:

Example Reaction:

-

Nucleophile: Sodium methoxide.

-

Conditions: CuI catalysis, DMSO, 120°C.

Limitations: Chlorine’s moderate deactivation necessitates harsh conditions or directing groups.

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine substituent:

Procedure:

-

Catalyst: Pd/C (10 wt%).

-

Conditions: H₂ (1 atm), ethanol, 25°C, 6 h.

-

Outcome: 4-Phenylisoquinoline (quantitative yield in model systems) .

Oxidation of the Isoquinoline Core

The heteroaromatic ring undergoes oxidation at the C3 position:

Reagents: KMnO₄ in acidic or basic media.

Product: Isoquinoline N-oxide or carboxylic acid derivatives, depending on conditions .

科学研究应用

4-(4-Chlorophenyl)isoquinoline and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research:

- Anticancer Activity : Isoquinoline derivatives have been studied for their potential as anticancer agents. For instance, compounds featuring isoquinoline structures have shown promising results in inhibiting various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. In a recent study, chalcone derivatives incorporating isoquinoline moieties demonstrated significant inhibitory effects on EGFR with IC50 values lower than standard chemotherapeutics like lapatinib .

- Antimicrobial Properties : Isoquinoline alkaloids have been recognized for their antibacterial and antifungal properties. Research indicates that modifications to the isoquinoline structure can enhance these activities, leading to the development of new antimicrobial agents .

- Neuroprotective Effects : Some isoquinoline derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For example, certain compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease treatment .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies:

- Total Synthesis : Recent advancements in synthetic strategies have enabled the efficient production of isoquinoline alkaloids. Techniques such as the Bischler–Napieralski reaction have been utilized to synthesize derivatives with enhanced biological activity .

- Molecular Hybridization : This approach combines different pharmacophores into a single molecule, potentially increasing efficacy and reducing side effects. Hybrid compounds incorporating isoquinoline structures have been designed to target multiple biological pathways simultaneously .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

作用机制

The mechanism of action of 4-(4-Chlorophenyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication .

相似化合物的比较

Quinoline: Similar in structure but lacks the chlorophenyl group.

Isoquinoline: The parent compound without the chlorophenyl substitution.

4-Bromoisoquinoline: Similar structure with a bromine atom instead of a chlorine atom at the 4-position.

Uniqueness: The presence of the chlorophenyl group in 4-(4-Chlorophenyl)isoquinoline enhances its chemical reactivity and potential biological activities compared to its analogs. This substitution can lead to improved pharmacokinetic properties and increased potency in various applications .

生物活性

4-(4-Chlorophenyl)isoquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone substituted with a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 255.73 g/mol. The presence of the chlorine atom on the phenyl ring is believed to enhance its biological activity by modifying its electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Cell Cycle Progression : Research indicates that isoquinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the development of anticancer agents .

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a pivotal role in cell cycle regulation and tumor growth .

Biological Activity Overview

Anticancer Properties : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MDA-MB-231 and Luc-4T1, showing significant antiproliferative effects.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 24.5 |

| Luc-4T1 | 4.4 | |

| 5-FU | MDA-MB-231 | 122.2 |

| Luc-4T1 | 188.8 |

This table illustrates the potency of this compound compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is influenced by their structural modifications:

- Substitution Patterns : The position and nature of substituents on the isoquinoline core significantly affect its potency. For instance, introducing electron-withdrawing groups like chlorine enhances activity against certain cancer types.

- Molecular Modifications : Alterations in the isoquinoline structure, such as adding alkyl groups or other heterocycles, have been shown to improve selectivity and efficacy against specific targets .

Case Studies

Study on Antitumor Activity : A recent study synthesized several derivatives of isoquinoline and evaluated their cytotoxicity on breast cancer cells. Among them, compounds with a methoxy group exhibited superior activity compared to others, highlighting the importance of functional groups in enhancing anticancer properties .

Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis through caspase activation and modulation of cell cycle checkpoints, providing insights into their potential therapeutic applications .

属性

IUPAC Name |

4-(4-chlorophenyl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXVXECNROJRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。